Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride
Overview
Description
Ethyl 1,4’-bipiperidine-3-carboxylate dihydrochloride is a chemical compound with the CAS Number: 864292-95-5 . It has a molecular weight of 313.27 . The IUPAC name for this compound is ethyl 1,4’-bipiperidine-3-carboxylate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2.2ClH/c1-2-17-13 (16)11-4-3-9-15 (10-11)12-5-7-14-8-6-12;;/h11-12,14H,2-10H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is used in the synthesis of highly functionalized tetrahydropyridines. It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming adducts with complete regioselectivity and excellent yields. This synthesis demonstrates significant potential in organic chemistry and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Palladium-Catalyzed Aminocarbonylation
In a study on palladium-catalyzed aminocarbonylation, piperidines with ester functionality, including compounds related to this compound, were utilized as N-nucleophiles. The study's findings are vital for the development of new synthesis methods in organic chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Bioconjugation in Aqueous Media
This compound plays a role in the study of amide formation in aqueous media, particularly in bioconjugation processes. This compound aids in understanding the reaction mechanisms between carboxylic acid and amine, providing insights valuable for biochemistry and pharmaceutical sciences (Nakajima & Ikada, 1995).
Synthesis of Anticancer Agents
This compound is also involved in the synthesis of potential anticancer agents, specifically in the creation of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. Its utilization in this context underscores its significance in medicinal chemistry and drug development (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;;/h11-12,14H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXJBHGGDRHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.